![molecular formula C17H25N3O2S2 B2366163 2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide CAS No. 1252922-27-2](/img/structure/B2366163.png)
2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide
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Overview
Description
The compound “2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide” is a chemical compound with a molecular formula of C18H16F3N3O2S2 and an average mass of 427.464 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid . The compound can also be synthesized by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, condensation, and alkylation . These reactions involve the use of various reagents and conditions, and result in the formation of the thieno[3,2-d]pyrimidin-2-yl structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 265-266 °C . The compound also has specific IR, 1H NMR, and 13C NMR spectral properties .Scientific Research Applications
- Researchers have explored the antimicrobial potential of this compound. Specifically, a derivative called 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .
- The synthesis of this compound involves constructing heterocyclic hybrids by combining moieties from thieno[2,3-d]pyrimidine and benzimidazole . These hybrids serve as a foundation for further modification to develop potential antibacterial drugs .
- For instance, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene contributes to anti-atherosclerotic agent development .
Antimicrobial Activity
Heterocyclic Chemistry and Drug Design
Thiophene Derivatives
Synthetic Approaches
Future Directions
properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N,N-dipropylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-4-8-19(9-5-2)14(21)12-24-17-18-13-7-11-23-15(13)16(22)20(17)10-6-3/h7,11H,4-6,8-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQPCRBDBACCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CCC)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide |
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